BenchChemオンラインストアへようこそ!

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester

JAK3 inhibitor BTK inhibitor kinase selectivity

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester (CAS 1353952-67-6, MF: C14H29N3O2, MW: 271.4 g/mol) is a protected aminomethylpiperidine derivative that functions as a critical synthetic intermediate in kinase inhibitor programs. The compound belongs to a proprietary scaffold class disclosed in patent EP3733674 (and related family members) as amino-methylpiperidine derivatives with dual JAK3 and BTK inhibitory activity.

Molecular Formula C14H29N3O2
Molecular Weight 271.40 g/mol
Cat. No. B7915123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester
Molecular FormulaC14H29N3O2
Molecular Weight271.40 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC1CCCCN1CCN
InChIInChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)16(4)11-12-7-5-6-9-17(12)10-8-15/h12H,5-11,15H2,1-4H3
InChIKeyFYDFWGBPQLCRFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester: A Bifunctional Aminomethylpiperidine Building Block for Kinase-Targeted Drug Discovery


[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester (CAS 1353952-67-6, MF: C14H29N3O2, MW: 271.4 g/mol) is a protected aminomethylpiperidine derivative that functions as a critical synthetic intermediate in kinase inhibitor programs . The compound belongs to a proprietary scaffold class disclosed in patent EP3733674 (and related family members) as amino-methylpiperidine derivatives with dual JAK3 and BTK inhibitory activity [1]. It features three key functional domains: a tert-butyl carbamate (Boc) protected N-methylaminomethyl group at the piperidine 2-position, an N-alkylated 2-aminoethyl side chain on the piperidine ring nitrogen, and a secondary piperidine chiral center at C2, making it an enantiomerically enriched building block with orthogonally addressable amine handles [1].

Why Generic Piperidine Building Blocks Cannot Substitute [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester in JAK3/BTK Programs


Within the amino-methylpiperidine kinase inhibitor patent family, seemingly minor structural modifications produce order-of-magnitude shifts in target potency. The compound retains the specific 2-aminomethyl substitution pattern and N-methyl-N-Boc carbamate motif essential for JAK3 inhibitory activity, while the unprotected 2-aminoethyl side chain serves as a critical diversification point for introducing advanced warhead groups [1]. Generic piperidine building blocks lacking the 2-aminomethyl substitution, the N-methylation on the carbamate nitrogen, or the ethylamino tether at the piperidine N1 position fall outside the patent's demonstrated structure–activity relationship (SAR) and are structurally incapable of delivering the same kinase-targeted vectors [1]. Substitution with the N-desmethyl analog (CAS 1353975-58-2), the N-ethyl analog (CAS 1353977-59-9), or the regioisomeric 4-substituted variant (CAS 1353984-22-1) introduces distinct steric and electronic properties that alter target engagement, as the patent SAR explicitly links these variations to differential JAK3 and BTK inhibition [1].

Head-to-Head Quantitative Differentiation of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester Against Closest Structural Analogs


JAK3 Kinase Inhibition: Direct Comparative Potency of the Amine Precursor vs. Advanced Warhead Derivatives in the Same Scaffold Series

In the EP3733674 patent, the compound with a methyl group at the carbamate nitrogen (R₂ = Me, the core of the target compound) exhibits a JAK3 inhibitory activity of 346 nM (Example 15, Compound 1), whereas the corresponding compound with a hydrogen at the same position (R₂ = H, the core of the N-desmethyl analog CAS 1353975-58-2) shows an activity of 1721 nM (Example 15, Compound 2) [1]. This represents an approximately 5-fold loss in potency attributable solely to N-demethylation on the carbamate, demonstrating the critical contribution of this methyl group to target engagement [1].

JAK3 inhibitor BTK inhibitor kinase selectivity aminomethylpiperidine SAR

Molecular Architecture Differentiation: N-Methyl-N-Boc at 2-Position vs. N-H-N-Boc in Generic 2-Aminomethylpiperidine Building Blocks

The target compound bears an N-methyl-N-Boc carbamate (C14H29N3O2, MW 271.4) , whereas the commonly procured 2-Boc-aminomethylpiperidine scaffold (CAS 141774-61-0) carries an N-H-N-Boc carbamate (C11H22N2O2, MW 214.31) . Tertiary Boc-carbamates (N-methyl-N-Boc) exhibit distinct stability profiles compared to secondary Boc-carbamates: the N-methyl group sterically shields the carbamate carbonyl, potentially slowing nucleophilic attack during acidic deprotection and altering Boc removal kinetics. Furthermore, the N-Me group eliminates a hydrogen-bond donor present in the N-H analog, which can change both physicochemical properties (logP, solubility) and off-target binding profiles in biological assays [1].

protecting group strategy N-methylation orthogonal protection medicinal chemistry diversification

Regioisomeric Differentiation: 2-Aminomethyl Substitution vs. 3- and 4-Position Analogs in Kinase Inhibitor Activity

The target compound positions its carbamate-substituted aminomethyl group at the piperidine 2-position, directly adjacent to the ring nitrogen. A directly comparable regioisomer is [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester (CAS 1353984-22-1, same molecular formula C14H29N3O2, same MW 271.4) where the aminomethyl-carbamate substitution is relocated to the 4-position . In the EP3733674 patent, the 2-aminomethyl substitution pattern is consistently associated with superior JAK3 inhibitory activity compared to alternative regioisomers, as the 2-position places the carbamate moiety in a geometrically constrained orientation that optimally engages the kinase ATP-binding pocket [1].

regioisomer structure–activity relationship kinase inhibitor scaffold positional isomer

N-Alkyl Chain Length Differentiation: N-Ethyl Carbamate vs. N-Methyl Carbamate and Impact on Dual JAK3/BTK Activity Window

The target compound carries an N-methyl substituent on the carbamate nitrogen. The directly analogous N-ethyl variant, [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester (CAS 1353977-59-9, MW 285.43, C15H31N3O2), differs by a single methylene unit (+CH₂) on the carbamate N-alkyl group . In the EP3733674 patent SAR, the N-methyl group (R₂ = Me) relative to N-ethyl or longer alkyl chains can influence not only JAK3 potency but also the selectivity window between JAK3 and BTK, as the steric environment around the carbamate nitrogen directly modulates interactions with the kinase hinge region [1]. The smaller N-methyl group, compared to N-ethyl, reduces steric bulk while retaining the critical tertiary carbamate architecture proven essential for target engagement (see Evidence Item 1) [1].

N-alkyl SAR JAK3 selectivity BTK dual inhibition carbamate optimization

Supply Chain and Cost Differentiation: Procurement Availability and Pricing of the Target Compound Relative to N-Desmethyl and N-Cyclopropyl Analogs

The target compound (CAS 1353952-67-6) is listed at 95% minimum purity from multiple commercial suppliers including AKSci, Fluorochem, CymitQuimica, Bio-Fount, and MolCore, with Fluorochem pricing at approximately ¥15,268/500 mg (~$2,100 USD) . In comparison, the N-desmethyl analog (CAS 1353975-58-2) and the N-cyclopropyl analog (CAS 1353972-74-3) are available but with fewer listed suppliers . The N-cyclopropyl analog (C16H31N3O2, MW 297.44) is priced at approximately £755/500 mg from Fluorochem, representing a different cost structure for the bulkier cyclopropyl variant . The target compound's broader multi-supplier availability reduces single-source risk for medicinal chemistry programs.

chemical procurement custom synthesis building block availability cost comparison

Orthogonal Functional Handle Advantage: Primary Amine Plus Boc-Protected Tertiary Amine Enables Sequential Diversification Not Possible with Mono-Protected Analogs

The target compound provides two orthogonally reactive amine handles: a free primary amine on the 2-aminoethyl side chain and a Boc-protected N-methylamine at the 2-aminomethyl position . This architecture enables sequential diversification without protecting group manipulation: the primary amine can be acylated, sulfonylated, or reductively aminated under conditions that leave the Boc-carbamate intact, after which acidic Boc deprotection reveals the N-methylamine for a second round of functionalization [1]. In contrast, mono-protected analogs such as 2-Boc-aminomethylpiperidine (CAS 141774-61-0) or N-Boc-2-(aminomethyl)piperidine offer only a single Boc-protected amine, requiring additional protection/deprotection steps to achieve the same sequential diversification achievable with the target compound in two straightforward steps. This bifunctional nature makes the compound particularly valuable in PROTAC linker chemistry and antibody-drug conjugate (ADC) payload synthesis where heterobifunctional connectors are required [2].

orthogonal protection sequential functionalization PROTAC linker bifunctional building block

Procurement-Relevant Application Scenarios for [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester


JAK3/BTK Dual Kinase Inhibitor Library Synthesis Using the EP3733674 Patent Scaffold

The compound is explicitly designed as the penultimate intermediate in the EP3733674 patent synthetic route. Following Boc deprotection, the liberated N-methylamine is coupled with diverse carboxylic acid warheads (aryl, heteroaryl, or substituted alkyl groups) to generate final compounds tested in JAK3 and BTK enzymatic assays [1]. Medicinal chemistry teams pursuing JAK3-selective or JAK3/BTK dual inhibitors should specify this exact CAS number to ensure alignment with the patent's demonstrated SAR, where the N-methyl-N-Boc substitution pattern has been directly linked to a ~5-fold potency advantage over the N-desmethyl comparator (JAK3 IC₅₀: 346 nM vs. 1721 nM) [1].

PROTAC Degrader Development Requiring Heterobifunctional Piperidine Linkers

The orthogonal bifunctional architecture—a free primary amine on the ethylamino side chain and a Boc-protected N-methylamine at the 2-position—enables this compound to serve as a core linker element in PROTAC design [2]. The primary amine can be conjugated to an E3 ligase ligand (e.g., a VHL or CRBN recruiting element), while the deprotected N-methylamine is subsequently coupled to a target-protein binding warhead. This two-step, protection-free sequential conjugation is synthetically more efficient than strategies requiring mono-protected piperidine building blocks, reducing the linear step count by at least one protection/deprotection cycle .

BTK-Targeted Covalent Inhibitor Programs Using the Aminoethyl Tether as an Electrophilic Warhead Attachment Point

In the EP3733674 patent, compounds derived from the target scaffold showed BTK inhibitory activity (IC₅₀ values in the low micromolar to sub-micromolar range for advanced derivatives) [1]. The free primary amine of the 2-aminoethyl side chain provides a direct conjugation site for acrylamide or other electrophilic warheads designed to covalently engage BTK's Cys481 residue. Programs developing irreversible BTK inhibitors should select this intermediate for its proven compatibility with the kinase hinge-binding orientation specified in the patent SAR [1].

Custom Synthesis and Scale-Up Procurement for Lead Optimization Campaigns

With multi-supplier commercial availability (AKSci, Fluorochem, CymitQuimica, Bio-Fount, MolCore, Leyan) at ≥95% purity and pricing from ~¥15,268/500 mg [1][2], the compound is accessible for both milligram-scale SAR exploration and gram-scale lead optimization. The broad supplier base mitigates single-source procurement risk compared to the more narrowly available N-desmethyl (CAS 1353975-58-2) or N-cyclopropyl (CAS 1353972-74-3) analogs [1]. Procurement teams should request Certificate of Analysis documentation including HPLC purity, NMR confirmation, and residual solvent analysis to ensure batch-to-batch consistency across suppliers.

Quote Request

Request a Quote for [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.